Product packaging for 5-Fluoro-6-hydroxyisoindolin-1-one(Cat. No.:CAS No. 1007455-25-5)

5-Fluoro-6-hydroxyisoindolin-1-one

Cat. No.: B1439316
CAS No.: 1007455-25-5
M. Wt: 167.14 g/mol
InChI Key: XDCZVYFOCSBMCW-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxyisoindolin-1-one (CAS 1007455-25-5) is a fluorinated and hydroxylated derivative of the isoindolinone scaffold, a structure of significant interest in medicinal and organic chemistry . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The isoindolinone core is recognized as a versatile building block for the synthesis of natural products and bioactive molecules with drug-like properties . Recent scientific literature highlights that novel isoindolinone derivatives are actively investigated for their potential as multifunctional bioactive agents . These research activities often focus on inhibitory effects on enzymes like human carbonic anhydrase (hCA), which is a relevant target for conditions such as glaucoma . Furthermore, the presence of both fluorine and hydroxy substituents on the isoindolinone ring may contribute to antioxidant properties by helping to scavenge reactive oxygen species (ROS), which play a role in age-related diseases and cellular damage . Researchers may also explore the antimicrobial and anticancer potential of this compound, as these are common research avenues for the isoindolinone class . The structural features of this compound make it a valuable compound for researchers developing new synthetic methodologies and investigating structure-activity relationships in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2 B1439316 5-Fluoro-6-hydroxyisoindolin-1-one CAS No. 1007455-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCZVYFOCSBMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668946
Record name 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40668946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-25-5
Record name 5-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007455-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Isoindolinone Formation

The construction of the isoindolinone scaffold is frequently achieved through transition-metal-catalyzed reactions that involve the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govabo.fi These methods often utilize C-H activation, cross-coupling, and annulation strategies to build the heterocyclic ring system from simpler precursors like substituted benzamides. semanticscholar.orgnih.gov

Transition metal-catalyzed syntheses of isoindolinones proceed through a series of well-defined steps involving various intermediates. nih.gov A common strategy involves the C-H functionalization of N-substituted benzamides, where the catalyst, often a palladium, rhodium, or cobalt complex, plays a central role. nih.gov

The catalytic cycle typically begins with the coordination of the catalyst to the benzamide derivative. In rhodium-catalyzed reactions involving substrates like N-methoxy-benzamides and α-allenols, the mechanism is proposed to proceed via the formation of an allene intermediate followed by cyclization. nih.gov For other reactants, a π-allylic intermediate may be involved. nih.gov In palladium-catalyzed reactions, the formation of hybrid aryl Pd-radical intermediates has also been suggested. researchgate.net These organometallic intermediates are crucial as they facilitate the key bond-forming steps that lead to the final cyclized isoindolinone product.

Table 1: Proposed Intermediates in Isoindolinone Synthesis

Catalytic System Reactant Types Proposed Intermediate(s)
Rhodium (Rh) N-methoxy-benzamides, α-allenols Allene, π-allylic intermediates
Palladium (Pd) Benzamides Aryl Pd-radical intermediates

While many isoindolinone syntheses proceed through concerted organometallic pathways, some reaction mechanisms may involve radical species. The presence of a radical pathway can be investigated experimentally through the use of radical scavengers. researchgate.net Compounds like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are stable radicals that can trap reactive radical intermediates, thereby inhibiting the reaction. nih.gov

In certain cobalt- and copper-catalyzed oxidative C-H/N-H functionalizations of benzamides with ketones, TEMPO is utilized as part of the catalytic system to facilitate the dehydrogenation of the ketone to an α,β-unsaturated ketone, which then participates in the annulation. nih.gov In other cases, adding a radical scavenger to a reaction mixture serves as a control experiment; if the reaction yield is significantly diminished, it suggests that a radical mechanism is likely in operation. researchgate.net The hydroxyl group on the 5-Fluoro-6-hydroxyisoindolin-1-one core could also impart radical scavenging properties to the molecule itself, a feature that is distinct from its formation mechanism but relevant to its potential antioxidant activity. nih.govnih.govmdpi.com

Deuterium-labeling is a powerful tool for probing reaction mechanisms, particularly for reactions involving the cleavage of a carbon-hydrogen (C-H) bond. ingenza.com This technique relies on the kinetic isotope effect (KIE), which is the change in reaction rate observed when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Since the C-H activation step is often rate-determining in many transition-metal-catalyzed routes to isoindolinones, measuring the KIE can provide critical mechanistic insight. nih.govresearchgate.net

In a typical experiment, two parallel reactions are run: one with the standard hydrogen-containing substrate and another with a substrate where a specific hydrogen atom has been replaced by deuterium (e.g., at the ortho-position of a benzamide). A primary KIE (typically kH/kD > 1.5) indicates that the C-H bond is being broken in the rate-determining step of the reaction. wikipedia.orgiitd.ac.in A small or absent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs after the rate-limiting step or not at all. Secondary KIEs, where the labeled atom is not directly involved in bond breaking, can also provide information about changes in hybridization at the transition state. wikipedia.org This method is invaluable for confirming the proposed C-H activation step in the catalytic cycles for isoindolinone synthesis. researchgate.net

Computational Chemistry and Molecular Modeling for this compound

Computational methods are indispensable for gaining a deeper, atom-level understanding of reaction mechanisms and molecular interactions. emerginginvestigators.org For a molecule like this compound, these tools can predict its structure, reactivity, and potential as a biologically active agent. nih.govchapman.edu

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of molecules and for mapping out the potential energy surfaces of chemical reactions. researchgate.netacs.org DFT calculations allow researchers to model the geometries of reactants, intermediates, and products, and, crucially, to locate and calculate the energies of transition states. youtube.com

By determining the energy barrier (activation energy) for a proposed reaction step, DFT can help validate or refute a hypothesized mechanism. researchgate.netacs.org For example, in a study on the formation of a diaroylisoindoline-1,3-dione, DFT calculations (using the ωB97X-D functional) identified the C-C bond formation as the rate-determining step and calculated an activation energy of 53.3 kcal/mol. researchgate.net Similar calculations can be applied to the various proposed pathways for the synthesis of this compound to determine the most energetically favorable route. DFT is also used to compute properties like HOMO-LUMO energy gaps, which provide insight into the molecule's chemical reactivity and electronic characteristics. acs.org

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). biorxiv.org This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. ingentaconnect.com

The docking process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex and higher potential inhibitory activity. biorxiv.org Studies on isoindolinone derivatives have used docking to explore their interactions with targets such as the anti-apoptotic protein Bcl-B and the p53-MDM2 protein-protein interaction, which is a key target in cancer therapy. ingentaconnect.comresearchgate.net For this compound, docking studies could predict its potential to inhibit specific enzymes or receptors, guiding further experimental validation. nih.gov

Table 3: Example Molecular Docking Results for an Isoindolinone Derivative

Protein Target Ligand Binding Affinity (kcal/mol) Interacting Amino Acid Residues
Bcl-B Protein Ferrocene-substituted isoindolinone -6.7 F169, H168, W94, Q160, W156 researchgate.net
p53-MDM2 Various isoindolinone inhibitors -4.06 to -6.44 (pIC50 values) Not specified ingentaconnect.com

Prediction of Hydrogen Bond Acceptor Strength and P-gp Susceptibility

The interaction of small molecules with efflux pumps like P-glycoprotein (P-gp) is a critical factor in determining their pharmacokinetic profile and efficacy. P-gp can expel a wide variety of substances from cells, and a molecule's susceptibility to this efflux is often governed by its physicochemical properties, particularly its ability to form hydrogen bonds.

The structure of this compound possesses several functional groups capable of acting as hydrogen bond donors (HBD) or hydrogen bond acceptors (HBA). These sites are crucial for potential interactions with amino acid residues within the binding pocket of transport proteins like P-gp. The number and strength of these HBA/HBD sites are known to influence P-gp mediated transport.

The primary sites for hydrogen bonding in this compound are the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactam, the lactam nitrogen (N-H), and the fluorine (-F) atom. The hydroxyl group can both donate and accept a hydrogen bond, while the carbonyl oxygen is a strong hydrogen bond acceptor. The N-H group of the isoindolinone ring acts as a hydrogen bond donor. The fluorine atom, due to its high electronegativity, can act as a weak hydrogen bond acceptor.

Table 1: Potential Hydrogen Bonding Sites of this compound

Functional Group Position Hydrogen Bond Potential
Carbonyl (C=O) C1 Acceptor
Lactam (N-H) N2 Donor
Fluorine (-F) C5 Weak Acceptor

This combination of multiple donor and acceptor sites suggests that this compound has the potential to interact with P-gp. However, predicting whether it is a substrate or an inhibitor is complex, as in silico prediction models can be unreliable and require careful validation nih.gov. The specific geometry and electronic properties of the molecule would ultimately determine the strength and nature of this interaction.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The isoindolinone scaffold is a versatile pharmacophore found in numerous biologically active compounds, demonstrating activities ranging from antimicrobial to carbonic anhydrase inhibition nih.gov. While specific SAR studies on derivatives of this compound are not extensively detailed in the literature, general principles of medicinal chemistry allow for the prediction of how structural modifications might influence biological activity.

SAR studies for this class of compounds would typically involve systematic modification at several key positions to probe the interaction with a biological target and optimize pharmacokinetic properties. Key modification sites include the nitrogen atom of the lactam ring, the aromatic ring, and the existing hydroxyl group.

Table 2: Proposed SAR Strategy for this compound Derivatives

Modification Site Potential Modifications Predicted Impact on Activity
Lactam Nitrogen (N2) Alkylation, Arylation Modulate lipophilicity, introduce new interaction vectors, and alter metabolic stability.
Aromatic Ring (C4, C7) Addition of small alkyl or halo groups Probe steric and electronic requirements of the binding pocket.

These strategic modifications, guided by the foundational principles of structure-activity relationships, are essential for transforming a hit compound into an optimized lead with improved efficacy and a better safety profile youtube.comyoutube.com.

Impact of Fluoro- and Hydroxy- Substitutions on Biological Activity

The fluorine atom, a common feature in modern pharmaceuticals, has a profound impact on a molecule's properties. Its high electronegativity can alter the acidity of nearby protons and influence the molecule's binding affinity within a target protein mdpi.com. The substitution of a hydrogen atom with fluorine can also block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life youtube.com. The position of the fluorine atom is crucial, as it can either positively or negatively affect interactions with a target depending on its placement mdpi.com.

The hydroxyl group is a classic functional group for interacting with biological macromolecules. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions, often anchoring a molecule within its binding site. This interaction is frequently essential for eliciting a biological response.

Table 3: Contributions of Key Substituents to Predicted Biological Profile

Substituent Property Contribution to Pharmacological Profile
Fluoro (-F) High Electronegativity, Small Size Modulates electronic environment, enhances binding affinity, can block metabolic pathways.

Biological and Pharmacological Relevance of 5 Fluoro 6 Hydroxyisoindolin 1 One

Pharmacological Activities of Isoindolinone Derivatives

The isoindolinone framework is a versatile scaffold that has been the subject of extensive research due to its wide range of pharmacological activities. This structural motif is present in a variety of natural products and synthetic compounds that have shown promise in treating a multitude of diseases.

The therapeutic potential of isoindolinone derivatives is vast, with research highlighting their utility in several key areas of medicine. These compounds have been investigated for their efficacy in oncology, inflammatory conditions, and infectious diseases, among others. The ability to readily modify the isoindolinone core allows for the fine-tuning of pharmacological properties to target specific biological pathways.

A significant body of research has documented the diverse biological activities of isoindolinone derivatives. These activities are often attributed to the ability of the isoindolinone structure to interact with various biological targets.

Anticancer Activity: Many isoindolinone derivatives have demonstrated potent anticancer effects. They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects: The anti-inflammatory properties of isoindolinones have also been well-documented. These compounds can modulate inflammatory pathways, suggesting their potential in treating chronic inflammatory diseases.

Antimicrobial Activity: Certain isoindolinone derivatives have exhibited significant antimicrobial activity against a range of pathogens. This includes activity against both bacteria and fungi, highlighting their potential as novel antimicrobial agents.

Reported Biological Activities of Isoindolinone Derivatives

Biological Activity Description Key Findings
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis. Effective against various cancer cell lines.
Anti-inflammatory Modulation of inflammatory responses. Potential for treating chronic inflammatory conditions.
Antimicrobial Inhibition of microbial growth. Activity against a spectrum of bacteria and fungi.

Specific Biological Activities of 5-Fluoro-6-hydroxyisoindolin-1-one

While the broader class of isoindolinones exhibits a wide range of biological effects, this compound has been investigated for its more specific activities, particularly in the context of gastric acid secretion.

The specific biological targets and pathways of this compound are of significant interest in understanding its mechanism of action. Research suggests that this compound may act as a key intermediate in the synthesis of more complex molecules that target specific enzymes.

One of the most notable applications of this compound is its role as a key building block in the synthesis of the gastric proton pump inhibitor, Vonoprazan (TAK-438). Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase enzyme in gastric parietal cells. The unique structure of this compound is crucial for the construction of the final active pharmaceutical ingredient.

Given its role as a precursor to a potent gastric proton pump inhibitor, this compound is indirectly linked to the treatment of acid-related disorders. These conditions include gastroesophageal reflux disease (GERD), peptic ulcers, and erosive esophagitis. The development of compounds like Vonoprazan, which rely on intermediates such as this compound, represents a significant advancement in the management of these common gastrointestinal ailments.

Preclinical Evaluation and Translational Research Considerations

The preclinical assessment of this compound and its analogs is a critical step in evaluating their therapeutic potential. This process involves a series of in vitro and in vivo studies to determine the compound's activity, selectivity, and drug-like properties, which are essential for its progression towards clinical development.

In vitro studies are fundamental in the initial characterization of the biological activity of this compound and its derivatives. These assays are designed to measure the compound's potency against specific molecular targets, often enzymes like kinases, and to assess its effects on cellular processes such as cell proliferation and apoptosis. For instance, research on related isoindolinone derivatives has demonstrated their potential as anticancer agents. In one study, a ferrocene-substituted isoindolinone derivative exhibited significant cytotoxic activity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 1.0 µM and 1.5 µM, respectively. These findings suggest that the isoindolinone scaffold can be a promising starting point for the development of potent anticancer compounds.

The introduction of fluorine at the C5 and C6 positions of the isoindolinone core has been shown to enhance both enzyme and cellular potency. In a study on isoindolinone-based inhibitors of glucosylceramide synthase (GCS), fluorination at the C6 position improved potency by approximately three-fold. The potency-enhancing effects of fluorination at both the C5 and C6 positions were found to be additive, leading to a substantial improvement in potency for the difluorinated analog.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Ferrocene-substituted isoindolinoneA549 (Lung Carcinoma)1.0
Ferrocene-substituted isoindolinoneMCF-7 (Breast Cancer)1.5

In vivo assessments are subsequently carried out to evaluate the efficacy and pharmacokinetic profile of lead compounds in a living organism. These studies often utilize animal models, such as xenografts, where human cancer cells are implanted into immunocompromised mice, to determine the compound's ability to inhibit tumor growth. While specific in vivo data for this compound is not extensively documented in publicly available literature, the general approach for related compounds involves administering the agent to tumor-bearing animals and monitoring tumor volume over time. The goal of these studies is to establish a dose-response relationship and to gather preliminary data on the compound's safety and tolerability.

A crucial aspect of preclinical development is the optimization of a lead compound to ensure it can be administered to humans at a safe and effective dose. The projected human dose is estimated based on a combination of in vitro potency, in vivo efficacy, and pharmacokinetic data from animal studies. The goal is to develop a compound with high potency and favorable pharmacokinetic properties, which will translate to a low projected human dose.

Fluorination has been identified as an effective strategy for optimizing the projected human dose of isoindolinone-based inhibitors. In the development of GCS inhibitors, the systematic introduction of fluorine atoms onto the isoindolinone core was explored to improve potency and, consequently, lower the projected human dose. For example, difluorination at the C4 and C5 positions of the isoindolinone core resulted in a compound with good oral bioavailability in rats and dogs and a projected human once-daily (QD) dose of 20 mg. Further optimization, combining difluorination at the C5 and C6 positions with a trifluoromethyl substituent on the side chain, led to a lead compound with excellent pharmacokinetic properties and a low projected human QD dose of 15 mg. nih.gov

Compound ModificationProjected Human QD DoseKey Pharmacokinetic Properties
Difluorination at C4 and C520 mgGood oral bioavailability in rat and dog
Difluorination at C5 and C6 with CF₃ side chain15 mgExcellent PK properties, stability in human hepatocytes

These studies highlight the importance of strategic structural modifications to enhance a compound's drug-like properties and achieve a clinically viable dosing regimen.

Structure-activity relationship (SAR) studies are central to lead optimization. These studies explore how different chemical modifications to the core scaffold affect the compound's biological activity. For isoindolinone derivatives, the introduction of a fluorine atom is a common strategy to enhance metabolic stability and bioavailability. The electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, which can influence the compound's interactions with its biological target and its pharmacokinetic properties. nih.gov The presence of the hydroxyl group at the 6-position offers a site for further chemical modification, allowing for the introduction of different functional groups to probe for improved activity and selectivity.

The optimization of pharmacokinetic properties is another critical aspect of drug development. A successful drug candidate must be able to reach its target in the body in sufficient concentrations to exert its therapeutic effect. This involves optimizing for factors such as oral bioavailability, metabolic stability, and the ability to penetrate target tissues. For instance, in the optimization of isoindolinone-based GCS inhibitors, efforts were made to minimize P-glycoprotein (P-gp) efflux, a common mechanism of drug resistance, while maintaining good central nervous system (CNS) penetration. nih.gov

Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, play an increasingly important role in lead optimization. These methods can help to predict how modifications to a compound's structure will affect its activity and pharmacokinetic properties, thereby guiding the design of new analogs with improved characteristics.

Analytical and Characterization Techniques for 5 Fluoro 6 Hydroxyisoindolin 1 One

Spectroscopic Analysis

Spectroscopic methods are fundamental in the characterization of 5-Fluoro-6-hydroxyisoindolin-1-one, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Through ¹H, ¹³C, and ¹⁹F NMR, the precise arrangement of atoms and the electronic environment within the molecule can be mapped out. While specific spectral data for this compound is not extensively published in public literature, characterization of related isoindolinone derivatives is well-documented. researchgate.netjocpr.com For these derivatives, ¹H NMR is used to identify the protons on the aromatic ring and the methylene (B1212753) group of the isoindolinone core, as well as any substituents. jocpr.com ¹³C NMR provides information on the carbon skeleton, including the characteristic signal for the carbonyl carbon of the lactam ring. researchgate.net Furthermore, ¹⁹F NMR is particularly crucial for confirming the position and electronic environment of the fluorine atom on the aromatic ring.

Typical Expected NMR Data for this compound:

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H 6.5 - 8.0Aromatic protons, with splitting patterns influenced by fluorine and hydroxyl groups.
4.0 - 4.5Singlet for the CH₂ group in the lactam ring.
8.0 - 9.0Broad singlet for the NH proton of the lactam.
9.0 - 10.0Broad singlet for the phenolic OH proton.
¹³C 165 - 175Carbonyl carbon (C=O) of the lactam.
110 - 160Aromatic carbons, with shifts influenced by C-F and C-O bonds.
45 - 55Methylene carbon (CH₂) of the lactam.
¹⁹F -110 to -140A single resonance confirming the presence of the fluorine atom, with coupling to adjacent protons.

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and provide its mass-to-charge ratio (m/z). bldpharm.com High-Resolution Mass Spectrometry (HRMS) offers a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula with confidence. researchgate.net For this compound (C₈H₆FNO₂), the expected exact mass is approximately 167.0383. HRMS analysis is critical in confirming this composition and distinguishing it from other potential isomers or impurities. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within its structure. For instance, isoindolinone derivatives exhibit distinct peaks for the N-H and C=O stretching of the lactam ring, as well as C-F and O-H stretching vibrations. researchgate.net

Expected FT-IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl) 3200 - 3600Stretching (broad)
N-H (lactam) 3100 - 3300Stretching
C=O (lactam) 1650 - 1700Stretching
C=C (aromatic) 1450 - 1600Stretching
C-F (aryl) 1100 - 1250Stretching
C-O (hydroxyl) 1000 - 1200Stretching

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, provide unambiguous proof of the molecular structure and offer insights into the three-dimensional arrangement of the molecule in the solid state.

The conformation of this compound, particularly the orientation of the hydroxyl group and the planarity of the bicyclic system, is crucial for its interaction with biological targets. The fluorinated isoindolinone ring system is expected to be relatively rigid. Conformational analysis, often supported by computational methods like Density Functional Theory (DFT), can predict the most stable three-dimensional structure. These studies, in conjunction with experimental data from techniques like X-ray crystallography and NMR, help to build a complete picture of the molecule's geometry. nih.gov

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound. This method separates the target compound from any impurities, starting materials, or by-products that may be present after synthesis and purification. The purity is generally expected to be ≥95% for research-grade material.

Detailed Research Findings:

The primary objective of HPLC analysis is to quantify the presence of the main compound relative to any other substances. This is achieved by passing a solution of the sample through a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

For fluorinated compounds like this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation of fluorinated compounds can be influenced by the unique properties of the fluorine atoms, which can affect the molecule's polarity and interactions with the stationary phase.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively published in publicly available literature, the general methodology would involve optimizing several parameters to achieve a good separation. These parameters are crucial for obtaining a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

A typical HPLC analysis would report the retention time of the main peak and the area percentage of all detected peaks. The purity is then calculated based on the relative area of the main peak. For method validation, parameters such as linearity, accuracy, precision, and specificity would be established.

Below is a representative table outlining the typical parameters that would be defined in an HPLC method for the analysis of this compound.

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Retention Time Compound-specific; determined during method development

Future Directions and Emerging Research Avenues for 5 Fluoro 6 Hydroxyisoindolin 1 One

Exploration of Novel Synthetic Pathways

The synthesis of substituted isoindolinones, such as 5-Fluoro-6-hydroxyisoindolin-1-one, is a key area of research, as the efficiency and regioselectivity of the synthetic route can significantly impact its availability for further investigation. A described method for producing a series of substituted 6-hydroxyisoindolin-1-ones, including the 5-fluoro derivative, relies on a common aryl ester-nitrile intermediate. electronicsandbooks.com This strategy allows for the regioselective construction of the desired substituted pattern. electronicsandbooks.com

However, future research will likely focus on developing more streamlined and efficient synthetic methodologies. The importance of isoindolinone derivatives in pharmaceuticals drives the need for scalable and cost-effective production methods. mdpi.com Areas for exploration could include:

Catalytic Methods: Investigating novel transition-metal-catalyzed reactions, such as C-H activation or coupling reactions, to construct the isoindolinone core with high atom economy.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Biocatalysis: Employing enzymes to perform key steps in the synthesis could lead to highly stereoselective and environmentally friendly processes.

A comparison of a known synthetic approach to potential future strategies is outlined below:

Synthetic Strategy Key Features Potential Advantages Challenges
Current Method (via Aryl Ester-Nitrile) electronicsandbooks.comMulti-step process involving cyanation and reduction.Good regioselectivity for substitutions on the aromatic ring.Can involve harsh reagents and multiple purification steps.
Novel Catalytic Routes Use of transition metal catalysts (e.g., Palladium, Rhodium).Potentially fewer steps, higher yields, and milder reaction conditions.Catalyst cost, sensitivity, and removal from the final product.
Flow Chemistry Continuous reaction in a microreactor system.Enhanced safety, reproducibility, and ease of scaling up.Requires specialized equipment and optimization of flow parameters.

Development of Advanced Pharmacological Probes

Pharmacological probes are essential tools for studying biological systems and validating drug targets. The structure of this compound makes it an attractive starting point for the development of such probes. The fluorine atom at the 5-position could be substituted with a fluorine-18 (B77423) (¹⁸F) isotope, creating a positron emission tomography (PET) tracer. PET imaging is a powerful non-invasive technique used in both preclinical research and clinical diagnostics to visualize and quantify biological processes. The development of a ¹⁸F-labeled isoindolinone could enable the study of its distribution, target engagement, and pharmacokinetics in vivo.

Furthermore, the 6-hydroxy group provides a convenient chemical handle for attaching various reporter molecules, such as:

Fluorophores: For use in fluorescence microscopy and high-throughput screening assays.

Biotin: For affinity-based purification of target proteins (pull-down assays).

Photoaffinity labels: To covalently link the probe to its biological target upon photoactivation, enabling target identification.

The development of such probes would be invaluable for elucidating the mechanism of action of new isoindolinone-based therapeutic agents.

Targeted Drug Design and Development

The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets with high affinity. mdpi.com Several approved drugs incorporate the isoindolin-1-one (B1195906) core, demonstrating its therapeutic potential across a range of diseases. mdpi.compreprints.org

For instance, Lenalidomide (B1683929), an immunomodulatory drug used to treat multiple myeloma, is a derivative of thalidomide (B1683933) and features an isoindolin-1-one structure. mdpi.compreprints.org Chlorthalidone, a diuretic used for hypertension, also contains this core. mdpi.com The design of new drugs based on the this compound scaffold would leverage the known biological activities of this class of compounds while aiming for improved potency, selectivity, and pharmacokinetic properties. The 5-fluoro substitution can enhance metabolic stability and improve binding affinity, while the 6-hydroxy group can form key hydrogen bonds with target proteins. nih.gov

A structure-based drug design approach, which has been successfully used to develop potent inhibitors from isoindolinone cores, could be employed to elaborate on the this compound structure. nih.gov

Drug Name Core Structure Therapeutic Indication Mechanism of Action (Primary)
Lenalidomide Isoindolin-1-oneMultiple MyelomaImmunomodulatory (binds to cereblon) mdpi.compreprints.org
Chlorthalidone Isoindolin-1-oneHypertension, EdemaDiuretic (inhibits sodium chloride cotransporter) mdpi.com
Indoprofen Isoindolin-1-oneInflammation, PainAnti-inflammatory (COX inhibitor) preprints.org
Midostaurin Isoindolin-1-oneLeukemiaKinase Inhibitor mdpi.com

Investigation of New Biological Targets and Disease Indications

Given the broad bioactivity of the isoindolinone class, this compound and its future derivatives could be investigated for a wide array of new biological targets and disease indications. The known activities of related compounds suggest several promising avenues of research:

Oncology: Building on the success of lenalidomide, new derivatives could be designed as modulators of protein degradation or as inhibitors of key oncogenic proteins. A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles has been described as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov The this compound scaffold could be a starting point for developing new IDO1 inhibitors.

Inflammation: The anti-inflammatory properties of some isoindolinones, such as indoprofen's inhibition of cyclooxygenase (COX) enzymes, suggest that new derivatives could be developed as more selective anti-inflammatory agents with fewer side effects. preprints.org

Infectious Diseases: The diverse biological activities of heterocyclic compounds, including isoindolinones, make them of interest in the search for new antimicrobial agents. nih.govnih.gov Derivatives of this compound could be screened against various bacterial and fungal pathogens.

Integration of Artificial Intelligence and Machine Learning in Isoindolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be applied to the study of this compound and the broader isoindolinone class to accelerate research and improve the efficiency of the design process.

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained on existing data for isoindolinone derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new isoindolinone derivatives with desired properties. These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

Target Identification: AI algorithms can analyze large biological datasets (e.g., genomics, proteomics) to identify potential new biological targets for which isoindolinone-based compounds might be effective.

Synthetic Route Prediction: AI tools can also assist in planning the synthesis of new derivatives by predicting optimal reaction pathways and conditions, thus accelerating the discovery cycle.

By leveraging these advanced computational techniques, the exploration of the chemical space around this compound can be significantly enhanced, leading to the faster discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-Fluoro-6-hydroxyisoindolin-1-one, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves fluorination and hydroxylation of isoindolinone precursors. Key steps include:

  • Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions to minimize side reactions.
  • Hydroxylation : Employ regioselective oxidation (e.g., using meta-chloroperbenzoic acid) to introduce the hydroxy group at position 5.
  • Purity Validation : Combine HPLC (≥95% purity threshold) with 1^1H/13^13C NMR to confirm structural integrity. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory .
    • Reproducibility : Detailed protocols for reagent ratios, reaction temperatures, and purification steps (e.g., column chromatography solvents) must be included in supplementary materials .

Q. How can researchers characterize the electronic effects of fluorine substitution in this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 19^{19}F NMR to assess fluorine's electron-withdrawing effects and compare chemical shifts with non-fluorinated analogs.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and quantify charge distribution at positions 5 and 6.
  • Experimental Correlations : Correlate Hammett substituent constants (σm\sigma_m, σp\sigma_p) with reaction kinetics (e.g., acid dissociation constants) .

Q. What databases and search strategies are recommended for literature reviews on fluorinated isoindolinones?

  • Methodological Answer :

  • Database Selection : Prioritize Scopus and PubMed for peer-reviewed articles. Use search terms:
       TITLE-ABS-KEY ("this compound" OR "fluorinated isoindolinone") AND (LIMIT-TO SUBJAREA, "CHEM")  
  • Data Filtering : Restrict to articles/reviews (2015–2025) and exclude patents. Use citation tracking tools (e.g., Web of Science) to identify seminal works .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under varying conditions (solvent polarity, temperature) to isolate variables. For example, compare DMF vs. THF solvent effects on reaction rates.
  • Isotopic Labeling : Use 18^{18}O-labeled hydroxyl groups to track substitution pathways via mass spectrometry.
  • Mechanistic Probes : Introduce sterically hindered bases (e.g., DBU) to differentiate between SN1/SN2 mechanisms .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor in biochemical assays?

  • Methodological Answer :

  • Kinase Profiling : Use high-throughput screening (HTS) against a panel of 100+ kinases (e.g., KinomeScan) to identify selectivity.
  • Binding Studies : Perform surface plasmon resonance (SPR) or ITC to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}).
  • Structural Confirmation : Co-crystallize the compound with target kinases (e.g., JAK2) and resolve structures via X-ray diffraction (PDB deposition required) .

Q. How do environmental factors (pH, light) influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS.
  • pH-Dependent Kinetics : Use UV-Vis spectroscopy to track hydrolysis rates across pH 2–12.
  • Photostability : Expose samples to UV light (320–400 nm) and quantify photodegradation using HPLC-DAD .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) using software like GraphPad Prism. Report IC50IC_{50}, Hill slope, and R2R^2.
  • Error Analysis : Calculate 95% confidence intervals for triplicate experiments. Use ANOVA for cross-group comparisons.
  • Data Transparency : Share raw data and analysis scripts (e.g., Python/R) in public repositories like Zenodo .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Model Refinement : Re-optimize computational parameters (e.g., solvent models in DFT) to match experimental conditions.
  • Sensitivity Analysis : Vary input geometries (e.g., torsion angles) to assess robustness of predictions.
  • Collaborative Validation : Cross-verify results with independent labs using blinded samples .

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5-Fluoro-6-hydroxyisoindolin-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.